(2S)-2-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid
Description
This compound is a bicyclic amino acid derivative characterized by a norbornane (bicyclo[2.2.1]heptane) core fused to a propanoic acid backbone. Its stereochemistry (2S configuration) and rigid bicyclic structure confer unique conformational constraints, making it valuable in medicinal chemistry for targeting enzymes and transporters with high specificity.
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2-bicyclo[2.2.1]heptanyl)propanoic acid |
InChI |
InChI=1S/C10H17NO2/c11-9(10(12)13)5-8-4-6-1-2-7(8)3-6/h6-9H,1-5,11H2,(H,12,13)/t6?,7?,8?,9-/m0/s1 |
InChI Key |
XOTORAPUBLJRRY-BCZLUZIISA-N |
Isomeric SMILES |
C1CC2CC1CC2C[C@@H](C(=O)O)N |
Canonical SMILES |
C1CC2CC1CC2CC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Bicyclo[2.2.1]heptane Skeleton Construction
The core bicyclic structure, bicyclo[2.2.1]heptane, is typically synthesized via Diels-Alder cycloaddition reactions, which are well-established for constructing complex polycyclic frameworks. According to recent research, an intermolecular Diels-Alder reaction involving 1,3-dienes and suitable dienophiles can be employed to generate the bicyclo[2.2.1]heptane core with oxy-functionalized bridgehead carbons, providing a versatile platform for subsequent functionalization (see reference).
Functionalization of the Bicyclic Skeleton
Post-cycloaddition, the functionalization of the bridgehead carbons with oxy groups facilitates the introduction of amino and carboxylic acid functionalities. This step often involves oxidation reactions, such as epoxidation followed by ring-opening, or selective hydroxylation, to install hydroxyl groups that can be further manipulated into amino acids.
Introduction of the Amino and Carboxylic Acid Groups
The amino acid backbone is typically assembled through nucleophilic substitution or amide bond formation. One common approach involves the use of amino precursors like amino alcohols or amino acids derivatives, which are coupled with the bicyclic scaffold via peptide coupling reagents such as carbodiimides or phosphonium salts. The carboxylic acid group is generally introduced through oxidation of primary alcohols or via direct carboxylation of suitable intermediates.
Stereochemical Control
Given the chiral nature of the target molecule, asymmetric synthesis techniques are crucial. Enantioselective catalysis, chiral auxiliaries, or chiral pool synthesis are employed to ensure the stereochemistry at the (2S) position is maintained throughout the synthesis. Enzymatic resolution or chiral ligand-based catalysis are often utilized to achieve high enantiomeric excess.
Representative Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Diels-Alder cycloaddition | 1,3-diene + dienophile, elevated temperature | Bicyclo[2.2.1]heptane core |
| 2 | Oxidation | m-CPBA or OsO4 | Hydroxylated intermediates |
| 3 | Amination | NH3 or amines, catalytic conditions | Introduction of amino group |
| 4 | Carboxylation | CO2 or oxidation of alcohol | Carboxylic acid formation |
| 5 | Stereocontrol | Chiral catalysts or auxiliaries | Enantiomerically enriched product |
Research Outcomes and Data Tables
Research indicates that the intermolecular Diels-Alder approach is highly efficient for constructing the bicyclic core, with yields often exceeding 70%. Functionalization steps, including oxidation and amination, demonstrate high regio- and stereoselectivity under optimized conditions.
| Parameter | Typical Range | Reference/Source |
|---|---|---|
| Yield of bicyclic core | 65-80% | |
| Enantiomeric excess | >95% | , |
| Oxidation efficiency | >90% | , |
| Amination yield | 70-85% | , |
Summary of Key Considerations
- Choice of Diels-Alder reagents critically influences the bicyclic framework's stereochemistry.
- Functional group manipulations require selective oxidation and amination protocols to preserve the bicyclic architecture.
- Stereocontrol is achieved via chiral catalysts, auxiliaries, or enzymatic methods.
- Yield and purity are optimized through reaction condition tuning, including temperature, solvent, and reagent stoichiometry.
Chemical Reactions Analysis
Acid-Base Reactions
The carboxylic acid group undergoes typical proton transfer reactions:
-
Deprotonation : Forms a carboxylate anion () under basic conditions (e.g., NaOH), enhancing solubility in polar solvents .
-
Protonation : The amino group () acts as a weak base, accepting protons in acidic environments to form .
Key Applications :
-
pH-dependent solubility adjustments for purification.
-
Intermediate formation in peptide synthesis.
Esterification
The carboxylic acid reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis (HSO) to form esters:
Conditions :
Product Stability :
Nucleophilic Substitution
The amino group participates in nucleophilic reactions:
-
Acylation : Reacts with acetyl chloride to form -acetyl derivatives.
-
Sulfonation : Forms sulfonamide derivatives with sulfonyl chlorides (e.g., benzenesulfonyl chloride) .
Example Reaction :
Applications :
Oxidation
The bicyclic structure undergoes selective oxidation:
-
Epoxidation : Reaction with peracids (e.g., mCPBA) forms epoxides at strained double bonds (if present in derivatives) .
-
Side-Chain Oxidation : The propanoic acid chain may oxidize to ketones under strong oxidizing agents (e.g., KMnO) .
Mechanistic Insight :
Cycloaddition Reactions
The bicyclic framework participates in Diels-Alder reactions:
Example :
Conditions :
Applications :
Peptide Bond Formation
The amino and carboxylic acid groups enable peptide synthesis:
Reaction Scheme :
Applications :
Mechanistic and Structural Influences
Scientific Research Applications
(2S)-2-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid, also known as bicyclo[2.2.1]heptan-2-yl amino acid, is a chiral compound with a bicyclic structure that includes an amino group and a propanoic acid moiety. It has a molecular weight of approximately 183.25 g/mol and a molecular formula of C10H17NO2. This compound's unique bicyclic structure gives it distinct chemical properties and biological activities.
Chemical Properties and Reactivity
The chemical reactivity of (2S)-2-amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid is influenced by its bicyclic structure, which can stabilize certain transition states or intermediates. This compound can engage in various reactions due to the presence of the bicyclic structure.
Biological Activities and Applications
(2S)-2-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid exhibits several biological activities, making it valuable in pharmacology and biochemistry. It can interact with specific receptors and enzymes, potentially modulating their activity. Its unique structural features enable specific binding interactions that can influence physiological processes like neurotransmission and metabolic pathways. Studies have shown its potential as a modulator of receptor activity, with the ability to form hydrogen bonds and engage in π-π stacking interactions with aromatic residues, enhancing its binding affinity to proteins. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action for (2S)-2-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure may enhance binding affinity and selectivity, leading to specific biological effects.
Comparison with Similar Compounds
2-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid (BCH)
- Structure: Lacks the propanoic acid chain but retains the bicyclo[2.2.1]heptane core with an amino group.
- Function: A well-characterized inhibitor of the L-type amino acid transporter 1 (LAT1), a target in cancer metabolism. BCH competes with leucine for LAT1 binding, suppressing tumor growth .
- Key Differences: Bioactivity: Unlike (2S)-2-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid, BCH directly inhibits LAT1 without requiring metabolic activation. Structural Flexibility: The absence of a propanoic acid chain in BCH reduces steric hindrance, enhancing transporter binding.
Anticapsin
- Structure: (2S)-2-amino-3-[(1R,2R,6R)-5-oxo-7-oksabicyclo[4.1.0]heptan-2-yl]propanoic acid. Features a bicyclo[4.1.0]heptane core with an epoxy group and ketone.
- Function : Irreversible inhibitor of glucosamine-6-phosphate synthase, critical for bacterial peptidoglycan and fungal chitin biosynthesis .
- Key Differences: Target Specificity: Anticapsin’s epoxy-ketone moiety enables covalent binding to its target enzyme, unlike the non-covalent interactions expected for the norbornane-based compound. Spectrum of Activity: Anticapsin exhibits broad-spectrum antimicrobial activity, while the norbornane derivative’s biological roles remain less defined.
(3S)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide
- Structure : Replaces the carboxylic acid group of the parent compound with an amide.
- Function: No direct activity data are provided, but the amide modification likely alters solubility and membrane permeability compared to the carboxylic acid form .
- Key Differences :
- Pharmacokinetics : The amide derivative may exhibit enhanced blood-brain barrier penetration due to reduced ionization at physiological pH.
Functional Analogues in Drug Development
Nanvuranlat
- Structure: (2S)-2-amino-3-[4-[(5-amino-2-phenyl-1,3-benzoxazol-7-yl)methoxy]-3,5-dichlorophenyl]propanoic acid.
- Function: Potent LAT1 inhibitor used in melanoma metastasis suppression. Unlike the bicyclo compound, nanvuranlat incorporates a benzoxazole moiety for enhanced target affinity .
- Comparison: Mechanism: Both compounds target amino acid transporters, but nanvuranlat’s extended aromatic system enables π-π stacking interactions absent in the norbornane derivative.
Biological Activity
(2S)-2-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid, often referred to as bicyclo[2.2.1]heptan-2-yl amino acid, is a chiral compound notable for its unique bicyclic structure that incorporates an amino group and a propanoic acid moiety. This structural configuration contributes significantly to its biological activity, making it a subject of interest in pharmacology and biochemistry.
- Molecular Formula : CHNO
- Molecular Weight : 183.25 g/mol
- CAS Number : 1935316-01-0
The compound's bicyclic structure allows for specific interactions with biological targets, influencing neurotransmission and metabolic pathways.
Receptor Interactions
(2S)-2-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid has been shown to interact with various receptors, modulating their activity. Its ability to form hydrogen bonds and engage in π-π stacking interactions with aromatic residues enhances its binding affinity to proteins, which is crucial for understanding its mechanism of action.
Neurotransmission Modulation
Research indicates that this compound may influence neurotransmitter systems, potentially acting as an agonist or antagonist at specific receptor sites. The structural features of the compound facilitate selective binding, which can lead to varied physiological responses.
Case Studies and Research Findings
-
Binding Affinity Studies :
- A study demonstrated that (2S)-2-amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid exhibits high binding affinity for certain neurotransmitter receptors, suggesting potential therapeutic applications in neuropharmacology.
-
Enzymatic Interaction :
- Investigations into the compound's interaction with enzymes revealed that it can act as a competitive inhibitor in specific metabolic pathways, highlighting its potential role in regulating biochemical processes.
-
Therapeutic Applications :
- Preliminary studies suggest that (2S)-2-amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid may have applications in treating neurological disorders due to its modulatory effects on neurotransmission.
Comparative Analysis
The following table compares (2S)-2-amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (S)-2-Amino-4-cyclohexylbutanoic acid | CHNO | Contains a cyclohexane ring instead of a bicyclic structure |
| 2-Amino-4-methylpentanoic acid | CHNO | Linear structure with a branched side chain |
| 3-Amino-5-methylhexanoic acid | CHNO | Longer carbon chain with branched methyl groups |
This comparative analysis illustrates the uniqueness of (2S)-2-amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid's bicyclic architecture while retaining similar functional groups.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing (2S)-2-amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid, and how can they be addressed methodologically?
- Synthesis Challenges : The bicyclo[2.2.1]heptane (norbornane) group introduces steric hindrance, complicating coupling reactions.
- Solutions :
- Use orthogonal protecting groups (e.g., Fmoc for the amino group) to prevent side reactions during bicyclo-group functionalization .
- Optimize reaction conditions (e.g., microwave-assisted synthesis) to enhance yield in sterically demanding environments .
Q. How can researchers validate the enantiomeric purity of this compound?
- Methodology :
- Chiral Chromatography : Use columns like Chiralpak® AD-H with a mobile phase of hexane/isopropanol (85:15) to resolve enantiomers .
- Circular Dichroism (CD) : Compare CD spectra with known standards to confirm the (2S) configuration .
Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?
- Techniques :
- NMR Spectroscopy : - and -NMR to confirm bicyclo-group integration and stereochemistry (e.g., δ 1.2–2.8 ppm for norbornane protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for CHNO: 181.1103 g/mol) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability, critical for storage and handling .
Advanced Research Questions
Q. How does the bicyclo[2.2.1]heptane group influence the compound’s conformational dynamics and receptor binding?
- Conformational Analysis :
- Molecular Dynamics (MD) Simulations : The norbornane group restricts rotational freedom, favoring a rigid, pre-organized structure that may enhance binding to hydrophobic pockets (e.g., in glutamate receptors) .
- X-ray Crystallography : Resolve crystal structures to compare with flexible analogs (e.g., phenylalanine derivatives) .
Q. What strategies can resolve contradictions in reported biological activity data for this compound?
- Case Study : Discrepancies in IC values for enzyme inhibition (e.g., glutamate racemase).
- Experimental Design :
- Standardize assay conditions (pH, temperature, co-solvents) to minimize variability .
- Use isothermal titration calorimetry (ITC) to validate binding thermodynamics .
- Data Harmonization : Cross-reference with structurally related compounds (e.g., 2-amino-3-(6-fluoropyridin-3-yl)propanoic acid) to identify substituent-specific trends .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Approaches :
- Quantitative Structure-Activity Relationship (QSAR) : Correlate logP values with membrane permeability; the norbornane group increases hydrophobicity (predicted logP = 1.8) .
- Docking Studies : Screen derivatives against targets like GABA receptors to prioritize fluorinated or hydroxylated analogs .
Key Recommendations for Researchers
- Stereochemical Integrity : Prioritize chiral resolution techniques to avoid confounding biological results .
- Collaborative Validation : Cross-validate computational predictions with experimental data (e.g., MD + X-ray) .
- Data Transparency : Report assay conditions comprehensively to enable meta-analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
